4-Amino-2-chloro-5-nitro-6-methoxypyrimidine
Description
4-Amino-2-chloro-5-nitro-6-methoxypyrimidine is a heterocyclic compound with a pyrimidine backbone substituted at positions 2 (chloro), 4 (amino), 5 (nitro), and 6 (methoxy). Pyrimidines are central to pharmaceuticals and agrochemicals due to their structural versatility and bioactivity . Its nitro group (position 5) and methoxy group (position 6) contribute to electronic effects that influence reactivity and interactions in biological systems .
Properties
Molecular Formula |
C5H5ClN4O3 |
|---|---|
Molecular Weight |
204.57 g/mol |
IUPAC Name |
2-chloro-6-methoxy-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C5H5ClN4O3/c1-13-4-2(10(11)12)3(7)8-5(6)9-4/h1H3,(H2,7,8,9) |
InChI Key |
PFQFMTDRIFQRSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-5-nitro-6-methoxypyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation method may include:
Addition Reaction: Adding anhydrous methanol, a solvent, and malononitrile into a container and feeding dry hydrogen chloride gas into the container for an addition reaction.
Condensation Reaction: Adding a deacidification agent into the intermediate obtained from the addition reaction and adding cyanamide into the mixture for a condensation reaction.
Cyclization Reaction: Adding a Lewis acid protecting agent into the intermediate obtained from the condensation reaction and feeding dry hydrogen chloride gas into the mixture for a cyclization reaction.
Methoxylation Reaction: Adding methanol and sodium hydroxide into a container, stirring and dissolving the mixture, and then adding the mixture into the intermediate obtained from the cyclization reaction for a methoxylation reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Chlorine Substitution (C2 Position)
The chlorine atom at C2 is highly susceptible to nucleophilic displacement due to activation by the adjacent nitro group. Key reactions include:
-
Amine Substitution : Reacting with primary amines (e.g., benzylamine) in dichloromethane (DCM) with triethylamine (TEA) yields symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines via a two-step mechanism .
-
Alkoxy/Thiol Substitution : Sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMSO) replaces chlorine with methoxy or thiol groups.
Example Reaction :
Conditions : Room temperature, TEA as base, DCM solvent .
Methoxy Substitution (C6 Position)
The methoxy group is less reactive but can participate in substitution under forcing conditions:
-
Displacement by Amines : At elevated temperatures (60–80°C) with phase-transfer catalysts (e.g., tetrabutylammonium bromide), methoxy groups are replaced by amines, forming disubstituted products .
Key Insight : Theoretical studies show that chlorine substitution (activation barrier: ~20 kcal/mol) is kinetically favored over methoxy substitution (barrier: ~24 kcal/mol) .
Nitro Group Reduction (C5 Position)
The nitro group is reduced to an amine using catalytic hydrogenation or metal hydrides:
-
Catalytic Hydrogenation : in ethanol reduces the nitro group to , yielding 4-amino-2-chloro-6-methoxy-5-aminopyrimidine.
-
Metal Hydrides : LiAlH in tetrahydrofuran (THF) achieves similar reduction but may cause side reactions like ring opening .
Degradation Pathways : Over-reduction or acidic conditions lead to decomposition products (e.g., propylamine, propanol) via tetrahydropyrimidine intermediates .
Oxidation Reactions
While not extensively documented, oxidation of the methoxy group is theoretically feasible:
-
Methoxy to Carboxyl : Strong oxidants (e.g., KMnO/HSO) could convert to , though experimental evidence is limited.
Mechanistic Insights
-
Nucleophilic Aromatic Substitution (SNAr) :
-
Concerted vs. Stepwise Pathways : Recent studies suggest that electron-deficient pyrimidines (e.g., nitro-activated) may undergo concerted SNAr under specific conditions .
Table 1: Nucleophilic Substitution Reactions
Table 2: Reduction Reactions
| Reducing Agent | Conditions | Product | Byproducts | Source |
|---|---|---|---|---|
| H/Pd-C | Ethanol, RT, 12 h | 4-Amino-2-chloro-6-methoxy-5-aminopyrimidine | None | |
| LiAlH | THF, 0°C, 2 h | 4-Amino-2-chloro-6-methoxy-5-aminopyrimidine | Propionaldehyde |
Scientific Research Applications
Medicinal Chemistry
4-Amino-2-chloro-5-nitro-6-methoxypyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its potential in developing anticancer agents and antiviral drugs.
Anticancer Applications
Research indicates that derivatives of this compound exhibit significant cytotoxic activity against several cancer cell lines. For instance, studies have shown that certain modifications to the pyrimidine structure can enhance its effectiveness against tumors, including breast and colon cancers . The compound’s ability to inhibit specific enzymes involved in cell proliferation makes it a candidate for further development as an anticancer agent .
Antiviral Properties
The compound has also been identified as a precursor for antiviral agents. It has been linked to the synthesis of inhibitors targeting various viruses, including HIV and cytomegalovirus. Its role as a hydrolase inhibitor suggests potential applications in treating viral infections by disrupting viral replication .
Synthesis of Derivatives
The synthesis of 4-amino-2-chloro-5-nitro-6-methoxypyrimidine allows for the creation of various derivatives that possess enhanced biological activities.
| Derivative | Biological Activity | Reference |
|---|---|---|
| 5-Fluoro derivative | Inhibits nitric oxide production | |
| Sulfonamide hybrids | Antitumor activity | |
| Benzimidazole derivatives | Treatment for dysostosis and cancer |
These derivatives are synthesized through various chemical reactions, including nitration and condensation processes, which modify the pyrimidine structure to improve efficacy and reduce toxicity.
Case Study: Antitumor Activity
A series of studies have demonstrated the effectiveness of 4-amino-2-chloro-5-nitro-6-methoxypyrimidine derivatives against human cancer cell lines. One study reported that specific modifications led to increased apoptotic effects in cancer cells, highlighting the compound's potential as a base for novel anticancer therapies .
Case Study: Antiviral Drug Development
In another investigation, researchers synthesized a series of compounds based on 4-amino-2-chloro-5-nitro-6-methoxypyrimidine aimed at inhibiting viral enzymes. The results indicated promising antiviral activity against HIV and other viruses, suggesting that this compound could play a crucial role in developing new antiviral medications .
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-5-nitro-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, modulating biological pathways. The presence of the nitro group can enhance its reactivity, allowing it to form covalent bonds with target proteins or nucleic acids, thereby inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variation and Electronic Effects
(a) 2-Amino-4-methoxy-6-methylpyrimidine (CAS 7749-47-5)
- Structural Differences: Lacks nitro (position 5) and chloro (position 2) groups; instead, it has methyl (position 6) and amino (position 2) groups.
- Impact : The absence of electron-withdrawing nitro and chloro substituents reduces electrophilic reactivity, making it less suitable for nucleophilic substitution reactions compared to the target compound. This derivative is primarily used in spectroscopic studies and computational modeling due to its simpler structure .
(b) 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (CAS 88474-31-1)
- Structural Differences : Replaces the nitro group (position 5) with an amine and introduces methyl at position 2.
- However, the lack of a nitro group reduces its utility in redox-active applications .
(c) 4,6-Dichloro-5-methoxypyrimidine
- Structural Differences: Contains chloro groups at positions 4 and 6 instead of amino and nitro groups.
- Impact: The dual chloro substituents enhance halogen bonding capabilities, making this compound a key intermediate in cross-coupling reactions.
Data Tables
Table 1: Structural and Functional Comparison
*Similarity scores derived from structural fingerprinting in and .
Biological Activity
4-Amino-2-chloro-5-nitro-6-methoxypyrimidine (often abbreviated as 4-ACMP) is a heterocyclic compound with potential biological activities that make it a subject of interest in medicinal chemistry. Its structure, characterized by an amino group at the 4-position, a chlorine atom at the 2-position, a nitro group at the 5-position, and a methoxy group at the 6-position, suggests various interactions with biological targets. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential applications in cancer treatment.
Chemical Structure and Properties
The molecular formula of 4-Amino-2-chloro-5-nitro-6-methoxypyrimidine is C₅H₅ClN₄O₃, with a molecular weight of approximately 188.57 g/mol. Its unique structure allows for interactions with various biological molecules, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that 4-ACMP exhibits antibacterial and antifungal activities against specific microorganisms. The exact mechanisms remain under investigation, but its structural features suggest that it may disrupt microbial cellular processes. Studies have shown that it can inhibit the growth of certain bacterial strains, indicating potential use in treating infections caused by resistant pathogens.
Enzyme Inhibition
4-ACMP has been identified as an inhibitor of trypsin and tyrosine kinase enzymes . Trypsin is crucial for protein digestion, while tyrosine kinases are involved in cell signaling pathways linked to cancer progression. By inhibiting these enzymes, 4-ACMP may affect various biological processes, including cell proliferation and apoptosis.
The mechanism by which 4-ACMP exerts its biological effects involves binding to specific enzymes and receptors. For instance, its role as a tyrosine kinase inhibitor suggests that it mimics ATP in binding to the active site of these enzymes, disrupting signaling pathways essential for cancer cell survival. This property positions it as a potential lead compound in developing targeted cancer therapies.
Study on Antimicrobial Activity
In a recent study examining the antimicrobial efficacy of 4-ACMP against various bacterial strains, results indicated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within micromolar ranges, suggesting potent activity.
Cancer Cell Line Studies
Another study focused on the cytotoxic effects of 4-ACMP on leukemia cell lines. The compound demonstrated cytotoxicity comparable to established anticancer agents, with IC50 values in the micromolar range. This highlights its potential as a candidate for further development in cancer therapeutics .
Comparative Analysis with Similar Compounds
A comparative analysis of 4-ACMP with structurally similar compounds reveals its unique biological profile:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-chloro-6-methylpyrimidine | Amino at position 2, chlorine at position 4 | Precursor for synthesizing various derivatives |
| 4-Amino-5-nitro-2-chloropyrimidine | Nitro at position 5, chlorine at position 2 | Potentially higher biological activity due to nitro group |
| 6-Methylpyrimidin-4-amines | Amino group at position 4 | Variants may lack halogen substituents |
This table illustrates how the combination of functional groups in 4-ACMP contributes to its distinctive biological activities and synthetic versatility compared to related compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Amino-2-chloro-5-nitro-6-methoxypyrimidine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a pyrimidine precursor (e.g., 4,6-dichloro-5-methoxypyrimidine). Nitration at the 5-position can be achieved using a nitric acid/sulfuric acid mixture under controlled temperatures (0–5°C) to avoid over-nitration.
- Step 2 : Introduce the amino group via nucleophilic substitution. React the nitro-chloro intermediate with ammonia or methylamine in ethanol or dioxane under reflux (70–80°C) for 12–24 hours .
- Optimization : Vary solvent polarity (e.g., ethanol vs. dioxane) and amine stoichiometry to improve yield. Monitor reaction progress via TLC or HPLC.
Q. How can spectroscopic techniques characterize this compound?
- Methodology :
- UV-Vis Spectroscopy : Measure λ_max in ethanol or acetonitrile. Expect peaks near 234–280 nm (π→π* transitions) and 313–325 nm (n→π*), with molar absorptivity (ε) values ~10³–10⁴ L·mol⁻¹·cm⁻¹ .
- Elemental Analysis : Validate purity via %C, %H, %N. For C₅H₄ClN₅O₃, theoretical values: C 25.91, H 1.73, N 30.16. Deviations >0.3% indicate impurities .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ at m/z 232.
Advanced Research Questions
Q. What computational approaches predict the electronic properties of 4-Amino-2-chloro-5-nitro-6-methoxypyrimidine?
- Methodology :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compute HOMO-LUMO gaps. Compare with UV-Vis data to validate transitions .
- Use NMR chemical shift predictors (e.g., ACD/Labs) to simulate ¹H/¹³C spectra. For example, the methoxy group’s protons resonate at δ 3.8–4.0 ppm .
- Applications : Predict reactivity toward electrophiles (e.g., nitration sites) based on electron density maps.
Q. How can contradictory data on reaction yields for pyrimidine derivatives be resolved?
- Analysis :
- Case Study : reports 67% yield for amination with ammonia, while achieves 86% with excess hydrazine. Differences arise from:
- Solvent effects : Polar solvents (water/ethanol) favor SNAr mechanisms.
- Steric hindrance : Bulky substituents reduce accessibility of the chloro group.
- Resolution : Conduct controlled experiments varying solvent (dioxane vs. ethanol), temperature (0°C vs. reflux), and amine nucleophilicity. Use DOE (Design of Experiments) to identify dominant factors .
Q. What strategies improve the stability of 4-Amino-2-chloro-5-nitro-6-methoxypyrimidine in solution?
- Methodology :
- Storage : Avoid DMSO due to reported instability of similar 5-aminopyrimidines (degradation >10% in 24 hours at 25°C) . Use acetonitrile or ethanol at –20°C.
- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/v) to prevent nitro group reduction .
- Validation : Monitor degradation via HPLC-UV at 280 nm over 72 hours.
Key Recommendations for Researchers
- Synthesis : Prioritize methylamine in dioxane for higher yields.
- Characterization : Cross-validate computational predictions (DFT) with experimental UV-Vis/NMR.
- Stability : Use acetonitrile for long-term storage and avoid DMSO in assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
